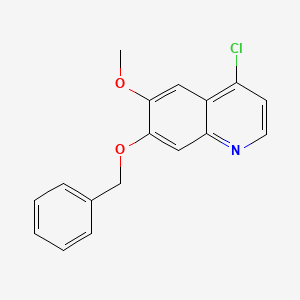












|
REACTION_CXSMILES
|
[CH3:1]N(C=O)C.C(Cl)(=O)C(Cl)=O.[CH2:12]([O:19][C:20]1[CH:29]=[C:28]2[C:23](C(=O)N[CH:26]=[N:27]2)=[CH:22][C:21]=1[O:31][CH3:32])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.O.[CH:34]([Cl:37])(Cl)Cl>C(Cl)Cl>[CH2:12]([O:19][C:20]1[CH:29]=[C:28]2[C:23]([C:34]([Cl:37])=[CH:1][CH:26]=[N:27]2)=[CH:22][C:21]=1[O:31][CH3:32])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1
|


|
Name
|
|
|
Quantity
|
9 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C2C(NC=NC2=C1)=O)OC
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring at 0° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
cooled in an ice bath
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was then heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 2-3 hrs
|
|
Duration
|
2.5 (± 0.5) h
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
the phases were separated
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was further extracted with CHCl3 (2×)
|
|
Type
|
EXTRACTION
|
|
Details
|
The combined CHCl3 extractions
|
|
Type
|
WASH
|
|
Details
|
were washed with sat'd NaCl (1×)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue was purified by flash chromatography (1:1 hexanes:EtOAc, followed by 100% EtOAc)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C2C(=CC=NC2=C1)Cl)OC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.11 g | |
| YIELD: PERCENTYIELD | 48% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |